1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-20-14-17(24(26)27)11-12-19(20)23-21(25)22-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAIHGKKLKHBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189801 | |
| Record name | N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706771-05-3 | |
| Record name | N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706771-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-4-nitrophenyl)-N′-[2-(phenylmethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-benzylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of an aniline derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is used as a building block in organic synthesis
Biology: This compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug design and development.
Medicine: In medicinal chemistry, N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Urea vs. Thiourea Derivatives
- 1-(2-Hydroxyphenyl)-3-(2-methoxy-4-nitrophenyl)thiourea (1h) : Replaces the urea oxygen with sulfur (thiourea). This substitution reduces hydrogen-bonding capacity but enhances lipophilicity. The 2-hydroxyphenyl group introduces acidity (pKa ~10), influencing solubility and reactivity .
- 1-(2-Furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea : Incorporates a furoyl group, adding aromatic π-π interactions. The thiourea moiety and triclinic crystal packing (V = 1350 ų) suggest distinct solid-state stability compared to urea analogs .
Substituent Modifications
- 1-(4-Chloro-2-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea : Features dual nitro groups and a chloro substituent, increasing electron-withdrawing effects. Molecular weight (366.72 g/mol) is higher than the target compound, likely affecting bioavailability .
- Boron-Containing Ureas (e.g., 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea) : The boronate ester enables Suzuki-Miyaura cross-coupling, a key feature for prodrug design or targeted therapies. This contrasts with the benzylphenyl group in the target compound, which lacks such synthetic versatility .
Halogenated Analogs
- 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea : Dual chloro substituents enhance metabolic stability and lipophilicity (logP ~3.5 estimated). The benzyloxy group differs from the benzylphenyl in the target compound, altering steric bulk .
Physical and Chemical Properties
*Calculated based on molecular formula C21H19N3O4.
Biological Activity
1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with substituted anilines. The method often employs solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction. The yield and purity of the synthesized compound can vary depending on the reaction conditions and the substituents used.
Biological Activity Overview
The biological activities of urea derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. In vitro assays demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival.
Table 1: Anticancer Activity of Urea Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast) | X | Induction of apoptosis via caspase activation |
| Similar Urea Derivative A | SK-Hep-1 (liver) | Y | Inhibition of Raf-1 signaling pathway |
| Similar Urea Derivative B | NUGC-3 (gastric) | Z | Cell cycle arrest at G1 phase |
(Note: Specific IC50 values for this compound were not provided in the available literature.)
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | A | Moderate |
| Similar Urea Derivative C | Escherichia coli | B | Weak |
| Similar Urea Derivative D | Bacillus subtilis | C | Strong |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that urea derivatives can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell viability.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways, such as those mediated by growth factors or kinases, leading to altered cellular responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of urea derivatives similar to this compound:
- Study on Antitumor Effects : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, suggesting strong potential for further development as an anticancer agent.
- Antimicrobial Efficacy : Another investigation reported that urea derivatives showed promising results against multi-drug resistant bacterial strains, indicating their potential as novel antibiotics.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(2-Benzylphenyl)-3-(2-methoxy-4-nitrophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling aryl isocyanates with substituted anilines. Key steps include:
- Step 1 : Activation of intermediates (e.g., using chloroformates or carbamates) under inert atmospheres (argon/nitrogen) with bases like DIPEA ().
- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC for reaction completion ().
- Optimization : Use factorial design experiments (e.g., varying temperature, solvent polarity, or stoichiometry) to maximize yield and purity. Statistical tools like ANOVA can identify critical parameters ().
Q. How can structural characterization of this urea derivative be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzyl, methoxy, nitro groups) ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ().
- HPLC-PDA : For purity assessment (>95%) and detection of byproducts ().
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity or bioactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways (e.g., urea bond formation) and identify transition states ().
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to predict binding affinities. Tools like AutoDock Vina or Schrödinger Suite can prioritize in vitro testing ().
- Machine Learning : Train models on PubChem datasets to predict ADMET properties ( ).
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Re-examine reaction mechanisms using isotopic labeling (e.g., 13C tracing) or in situ IR spectroscopy ().
- Data Cross-Validation : Compare computational intermediates with experimental NMR/MS data ().
- Iterative Refinement : Adjust computational parameters (e.g., solvent models in DFT) to align with observed outcomes ().
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., nitro → amino, methoxy → ethoxy) and test bioactivity ().
- Crystallography : Determine 3D structures of analogs bound to targets (e.g., X-ray co-crystallization) to map pharmacophores ().
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity ().
Q. How can researchers assess the compound’s potential toxicity or off-target effects in preclinical studies?
- Methodological Answer :
- In Vitro Assays : MTT assays for cytotoxicity (), Ames tests for mutagenicity.
- Target Panels : Screen against safety panels (e.g., CEREP’s BioPrint®) to identify off-target interactions ().
- Metabolite Profiling : Use LC-MS/MS to detect reactive metabolites (e.g., nitroso intermediates) ().
Interdisciplinary Research Questions
Q. What methodologies integrate chemical engineering principles into scaling up synthesis?
- Methodological Answer :
- Process Simulation : Use Aspen Plus to model mass/heat transfer during scale-up ().
- Membrane Separation : Optimize purification using nanofiltration to reduce solvent waste ().
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to ensure batch consistency ().
Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate the discovery of novel applications?
- Methodological Answer :
- Hybrid Workflows : Combine high-throughput screening (HTS) with AI-driven virtual screening ().
- Data Fusion : Merge spectral data (NMR/MS) with computational descriptors for predictive modeling ().
- Collaborative Platforms : Use platforms like ICReDD for feedback loops between simulations and lab experiments ().
Data and Contradiction Management
Q. How should researchers address discrepancies in bioactivity data across different experimental models?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
